molecular formula C19H20O5 B1208664 Selinidin

Selinidin

Cat. No. B1208664
M. Wt: 328.4 g/mol
InChI Key: RRHCDWLSHIIIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selinidin is a natural product found in Lomatium nuttallii, Prionosciadium thapsoides, and other organisms with data available.

Scientific Research Applications

Selinidin's Role in Allergic Inflammation

Selinidin, a coumarin derivative isolated from Angelica keiskei, plays a significant role in the context of allergic inflammation. Research demonstrates that selinidin effectively attenuates mast cell degranulation, which is pivotal in allergic reactions. This degranulation occurs following the engagement of IgE with its high-affinity receptor (Fc epsilonRI) on mast cells. Selinidin achieves this by inhibiting multiple steps in the Fc epsilonRI-mediated signaling pathway. This includes reducing the phosphorylation of key signaling molecules like phospholipase C-gamma1, p38 mitogen-activated protein kinase, and IkappaB-alpha upon FcepsilonRI stimulation. Consequently, it reduces the release of beta-hexosaminidase, synthesis of leukotriene C4, and production of tumor necrosis factor-alpha, key factors in the progression of allergic inflammation. These findings position selinidin as a potential compound for the prevention and management of allergic inflammation due to its ability to suppress IgE-mediated mast cell activation (Kishiro et al., 2008).

properties

IUPAC Name

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHCDWLSHIIIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Selinidin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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